GP-pNA, Chromogenic Substrate

Description

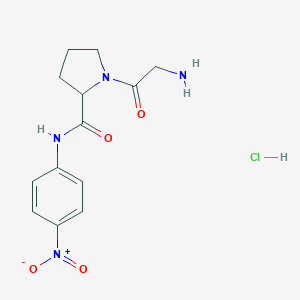

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBFIBMVFSUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585159 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-34-9 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to GP-pNA Chromogenic Substrate

This guide provides a comprehensive technical overview of the chromogenic substrate Glycyl-L-prolyl-p-nitroanilide (GP-pNA). It is intended for researchers, scientists, and drug development professionals who utilize enzyme kinetics and inhibitor screening assays. This document delves into the core principles of GP-pNA, its mechanism of action, detailed experimental protocols, and its primary applications in the study of dipeptidyl peptidase IV (DPP-IV) and related enzymes.

Introduction: The Utility of a Chromogenic Reporter

In the realm of enzyme kinetics and high-throughput screening, the ability to monitor enzyme activity in real-time is paramount. Chromogenic substrates are elegantly simple yet powerful tools designed for this purpose.[1][2] They consist of a peptide sequence recognized by a specific protease, which is chemically linked to a chromophore—a molecule that changes color upon release.[1][2][3] The rate of color development is directly proportional to the enzyme's activity, providing a straightforward method for quantitative analysis.[1][4]

GP-pNA is a synthetic substrate specifically designed to leverage this principle. It comprises the dipeptide Glycyl-Proline linked to a p-nitroanilide (pNA) molecule.[5][6][7] In its intact form, GP-pNA is colorless. However, upon enzymatic cleavage of the amide bond between the proline and the pNA, the free pNA is released, which imparts a distinct yellow color to the solution that can be quantified spectrophotometrically.[7][8][9]

Core Mechanism: The Enzymatic Cleavage of GP-pNA

The primary enzyme target for GP-pNA is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[5][6][7][8] DPP-IV is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[10][11]

The specificity of GP-pNA is derived from its Gly-Pro sequence, which mimics the natural cleavage sites preferred by DPP-IV.[12][13] The enzyme recognizes and binds to this dipeptide sequence, positioning the amide bond linking Proline to pNA at its catalytic site. The serine residue in the active site of DPP-IV then catalyzes the hydrolysis of this bond.

Caption: Enzymatic cleavage of GP-pNA by DPP-IV.

This reaction releases two products: the dipeptide Gly-Pro and the chromophore p-nitroaniline. Free pNA has a high molar extinction coefficient and exhibits a strong absorbance peak around 405-410 nm, providing a sensitive and continuous method for measuring enzyme activity.[7][8][9]

Chemical and Physical Properties

A clear understanding of the substrate and its chromogenic product is essential for accurate experimental design.

Table 1: Properties of GP-pNA and p-Nitroaniline

| Property | Gly-Pro-pNA (hydrochloride) | p-Nitroaniline (pNA) |

| Alternate Names | Gly-Pro p-nitroanilide, GP-pNA | 4-Nitroaniline |

| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl[5][7][8] | C₆H₆N₂O₂[14] |

| Molecular Weight | 328.8 g/mol [7][8] | 138.12 g/mol [14][15] |

| Appearance | White to off-white powder[7][16] | Yellow crystalline solid[14][15][17] |

| Solubility | Soluble in water (50 mg/mL), DMSO (30 mg/mL), and PBS (10 mg/mL)[7][8][16] | Slightly soluble in water; soluble in organic solvents like ethanol[14][15] |

| Max Absorbance (λmax) | ~312 nm[8] | ~405-410 nm (after release)[7][9] |

Application in Drug Discovery: Screening for DPP-IV Inhibitors

DPP-IV is a significant therapeutic target, particularly for type 2 diabetes.[8] It is responsible for the rapid degradation of incretin hormones like GLP-1, which stimulate insulin secretion.[8][18] By inhibiting DPP-IV, the half-life of these hormones is extended, leading to improved glycemic control.[11][18] Consequently, GP-pNA is an invaluable tool for high-throughput screening (HTS) of potential DPP-IV inhibitors.[6][7][19]

The principle of the inhibitor screening assay is straightforward: a potential inhibitor is incubated with the DPP-IV enzyme, and then the GP-pNA substrate is added. If the compound is an effective inhibitor, it will bind to the enzyme and reduce its ability to cleave GP-pNA. This results in a lower rate of pNA release and, therefore, a reduced rate of color development compared to a control reaction with no inhibitor.

Experimental Workflow: A Self-Validating System

A robust inhibitor screening protocol must be self-validating. This is achieved by including a set of essential controls that ensure the integrity of the results.

Caption: Workflow for a DPP-IV inhibitor screening assay.

Detailed Protocol: DPP-IV Inhibitor Screening Assay

This protocol provides a detailed, step-by-step methodology for screening potential DPP-IV inhibitors using GP-pNA. It is designed for a 96-well microplate format, suitable for HTS.

Materials:

-

Human recombinant DPP-IV enzyme[20]

-

DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Known DPP-IV Inhibitor (e.g., Sitagliptin) as a positive control[21]

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

DPP-IV Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is often in the ng/mL range. Keep the diluted enzyme on ice.

-

GP-pNA Substrate Solution: Prepare a stock solution of GP-pNA in water or DMSO.[7][8] Just before use, dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 200 µM). The final concentration in the assay is often near the Michaelis-Menten constant (Km) for competitive inhibitor studies.[20][22]

-

Test Compound Dilutions: Prepare a serial dilution of your test compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

-

Assay Plate Setup:

-

Blank Wells: Add 50 µL of Assay Buffer. These wells will be used to subtract the background absorbance from the substrate itself.

-

100% Activity Control Wells: Add 50 µL of Assay Buffer containing the same concentration of solvent (e.g., DMSO) as the test compound wells.

-

Test Inhibitor Wells: Add 50 µL of the diluted test compound solutions.

-

Positive Control Inhibitor Wells: Add 50 µL of the diluted known inhibitor (e.g., Sitagliptin).

-

-

Enzyme Addition and Pre-incubation:

-

To all wells except the Blank wells, add 25 µL of the DPP-IV Enzyme Working Solution.

-

Mix the plate gently on a shaker.

-

Incubate the plate for 10-15 minutes at 37°C.[21] This step allows the test compounds and control inhibitors to bind to the enzyme before the reaction is initiated.

-

-

Initiation of Enzymatic Reaction:

-

Add 25 µL of the GP-pNA Substrate Solution to all wells (including Blank, Control, and Test wells) to bring the total volume to 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the microplate into the plate reader, pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[21]

-

-

Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

-

Correct for Background: Subtract the rate of the Blank wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of your test compounds: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control Well)] x 100

-

Determine IC₅₀: For active compounds, plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Broader Specificity and Considerations

While GP-pNA is predominantly used for DPP-IV, it's crucial for researchers to recognize that it is not exclusively specific to this enzyme. Other proteases with similar substrate preferences, such as Fibroblast Activation Protein (FAP), can also cleave GP-pNA.[23][24][25] FAP is another post-proline dipeptidyl peptidase that is highly expressed in the stroma of many cancers and sites of tissue remodeling.[23][25][26] Therefore, when working with complex biological samples (e.g., cell lysates, tissue homogenates) rather than purified recombinant enzyme, results should be interpreted with caution, and the use of specific inhibitors may be necessary to dissect the activity of individual proteases.

Conclusion

GP-pNA is a robust and reliable chromogenic substrate that has become a cornerstone in the study of Dipeptidyl Peptidase IV and the development of its inhibitors. Its simple, colorimetric readout provides a direct measure of enzyme activity, making it highly suitable for both fundamental enzyme characterization and large-scale screening applications. By employing a well-designed, self-validating experimental workflow as detailed in this guide, researchers can generate high-quality, trustworthy data to advance their scientific and drug discovery objectives.

References

-

Gly-Pro p-nitroanilide hydrochloride . Sigma-Aldrich (SLS). [Link]

-

p-Nitroaniline . The Merck Index Online. [Link]

-

Dipeptidyl peptidase-4 . Wikipedia. [Link]

-

Substrate specificity of DPP-4, an amino peptidase called DPP-4... . ResearchGate. [Link]

-

DPP IV substrates and inhibitors modulate T cell... . Clinical Chemistry and Laboratory Medicine - Ovid. [Link]

-

Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity . bioRxiv. [Link]

-

Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation . PubMed Central - NIH. [Link]

-

Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit . Creative BioMart. [Link]

-

LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery . Royal Society of Chemistry. [Link]

-

Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites . PubMed Central - NIH. [Link]

-

Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit . Elabscience. [Link]

-

Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity . ResearchGate. [Link]

-

SOP: Enzyme Assays: pNA . Soils Lab - University of Illinois. [Link]

- Fibroblast activation protein targeting peptides.

-

Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics . PubMed. [Link]

-

Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics . NIH. [Link]

-

PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs . NIH. [Link]

-

PNA Purification and Characterization . University of Pittsburgh. [Link]

-

Methodological Considerations on Chromogenic Peptide Substrate Assays and Application on Automated Analyzers . PubMed. [Link]

-

Chromogenic Substrates Overview . DC Fine Chemicals. [Link]

-

Chromogenic peptide substrate assays and their clinical applications . PubMed. [Link]

-

Automated Flow Synthesis of Peptide–PNA Conjugates . PubMed Central - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. goldbio.com [goldbio.com]

- 4. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. tribioscience.com [tribioscience.com]

- 8. caymanchem.com [caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemiis.com [chemiis.com]

- 15. p-Nitroaniline [drugfuture.com]

- 16. Gly-Pro 对硝基苯胺 盐酸盐 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 17. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 18. biorxiv.org [biorxiv.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. content.abcam.com [content.abcam.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. US20250186631A1 - Fibroblast activation protein targeting peptides - Google Patents [patents.google.com]

The Chromogenic Compass: An In-Depth Technical Guide to the GP-pNA Mechanism of Action in Enzyme Assays

Introduction: Unmasking Enzymatic Activity with Chromogenic Precision

In the landscape of enzyme kinetics and inhibitor screening, the ability to accurately and efficiently quantify enzyme activity is paramount. Among the diverse array of available methodologies, chromogenic assays utilizing p-nitroaniline (pNA) conjugated substrates stand out for their simplicity, robustness, and adaptability.[1] This in-depth technical guide focuses on the mechanism of action and practical application of a key chromogenic substrate: Glycyl-L-prolyl-p-nitroanilide (GP-pNA). We will dissect the core principles of the GP-pNA assay, moving beyond a mere recitation of protocols to a deeper understanding of the causality behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of GP-pNA in their enzyme assay workflows.

Core Principle: The Enzymatic Liberation of a Chromophore

The foundational principle of the GP-pNA assay lies in the enzymatic cleavage of a specific amide bond within the substrate molecule.[1] GP-pNA is a synthetic dipeptide, Gly-Pro, covalently linked to a p-nitroaniline (pNA) molecule.[2][3][4] In its intact, conjugated form, GP-pNA is essentially colorless and exhibits minimal absorbance at the detection wavelength.[1] However, upon interaction with a specific enzyme, the amide bond between the proline residue and the pNA moiety is hydrolyzed. This enzymatic action liberates free p-nitroaniline, a distinct yellow chromophore with a strong absorbance maximum in the range of 405-410 nm.[1][5]

The rate of pNA formation, and consequently the increase in absorbance, is directly proportional to the activity of the target enzyme under conditions where the substrate is not a limiting factor.[1][5] This linear relationship provides a straightforward and quantitative measure of enzyme velocity, making it an invaluable tool for kinetic studies and high-throughput screening of enzyme inhibitors.[1]

The Target Enzyme Landscape for GP-pNA

While GP-pNA is a versatile substrate, its primary and most well-documented application is in the study of Dipeptidyl Peptidase IV (DPP IV) , also known as CD26.[2][3][4][6] DPP IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2][7][8] Consequently, inhibitors of DPP IV are a significant class of therapeutic agents for type 2 diabetes.[2][4] The specificity of DPP IV for cleaving dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine residue at the penultimate position, makes GP-pNA an ideal substrate for assaying its activity.[7]

Beyond DPP IV, GP-pNA has also been reported as a substrate for other enzymes, including:

-

Aminopeptidase P : This enzyme specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline.[9]

-

Urokinase : While more specific substrates exist, some studies have utilized pNA-conjugated peptides to measure urokinase activity.[10][11]

It is crucial for researchers to validate the specificity of the GP-pNA assay for their enzyme of interest, particularly when working with complex biological samples that may contain multiple proteases.

Visualizing the Mechanism of Action

The enzymatic reaction at the heart of the GP-pNA assay can be visualized as a two-step process: substrate binding and catalytic cleavage, followed by spectrophotometric detection of the liberated product.

Caption: A typical experimental workflow for an enzyme assay using GP-pNA.

Detailed Protocol for DPP IV Activity Assay

This protocol is adapted for the measurement of DPP IV activity. [12] 1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C. * DPP IV Enzyme Solution: Prepare a stock solution of purified DPP IV in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

-

GP-pNA Substrate Solution: Prepare a stock solution of GP-pNA (e.g., 10 mM in DMSO). Dilute to the desired final concentration in assay buffer. A common final concentration is 0.5 mM. * p-Nitroaniline Standard: Prepare as described in the previous section.

2. Assay Procedure (96-well plate format):

-

Set up the plate:

-

Sample Wells: Add the desired volume of DPP IV enzyme solution.

-

Inhibitor Wells (if applicable): Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C) before adding the substrate. [13] * Blank/Control Wells: Add assay buffer in place of the enzyme solution.

-

-

Adjust Volume: Add assay buffer to all wells to bring them to the desired pre-substrate addition volume (e.g., 100 µL).

-

Pre-incubation: Equilibrate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the GP-pNA substrate solution to all wells to initiate the reaction (e.g., 100 µL for a final volume of 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a duration that ensures a linear increase in absorbance (e.g., 10-30 minutes).

3. Data Analysis:

-

Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for Background: Subtract the ΔAbs/min of the blank wells from the ΔAbs/min of the sample wells.

-

Determine Enzyme Activity: Use the slope from the p-nitroaniline standard curve to convert the corrected ΔAbs/min to the rate of pNA formation (e.g., in µmol/min).

-

Calculate Specific Activity: If the protein concentration of the enzyme solution is known, the specific activity can be calculated (e.g., in µmol/min/mg of protein).

Key Experimental Considerations for a Self-Validating System

To ensure the trustworthiness and accuracy of your results, several key experimental parameters must be considered and optimized:

-

Substrate Concentration: For determining the initial velocity of the reaction (V₀), the substrate concentration should ideally be saturating (typically 5-10 times the Michaelis-Menten constant, Kₘ) to ensure the reaction rate is independent of the substrate concentration and directly proportional to the enzyme concentration.

-

Enzyme Concentration: The enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired measurement period. If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction rate.

-

pH and Buffer: The pH of the assay buffer should be optimal for the enzyme's activity. The buffering capacity should be sufficient to maintain a constant pH throughout the reaction. For DPP IV, an optimal pH is typically between 7.4 and 8.7. * Temperature: Enzyme activity is highly dependent on temperature. The assay should be performed at a constant and controlled temperature.

-

Controls: Appropriate controls are essential for data interpretation. These include:

-

No-enzyme control (blank): To measure the rate of non-enzymatic hydrolysis of the substrate.

-

No-substrate control: To measure any change in absorbance due to the enzyme preparation itself.

-

Positive control: A known active enzyme preparation to validate the assay setup.

-

Inhibitor control (if applicable): A known inhibitor to validate an inhibitor screening assay.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the GP-pNA assay. It is important to note that these values can vary depending on the specific assay conditions.

| Parameter | Value | Enzyme | Source |

| Wavelength of Max Absorbance (λmax) for pNA | 405-410 nm | N/A | [1][5] |

| Molar Extinction Coefficient (ε) of pNA | ~8,800 M⁻¹cm⁻¹ at 410 nm | N/A | |

| Reported Kₘ for GP-pNA | 0.66 mM (for Gly-Pro-2-naphthylamide) | DPP IV | |

| Optimal pH for Activity | 7.4 - 8.7 | DPP IV |

Conclusion: A Robust Tool for Mechanistic Insights and Drug Discovery

The GP-pNA assay, grounded in the straightforward principle of chromogenic unmasking, represents a powerful and accessible tool for the study of enzymes, particularly Dipeptidyl Peptidase IV. Its simplicity, sensitivity, and amenability to high-throughput formats have solidified its place in both academic research and pharmaceutical development. By understanding the core mechanism of action, diligently optimizing experimental parameters, and employing appropriate controls, researchers can harness the full potential of this chromogenic compass to navigate the intricate world of enzyme kinetics and inhibitor discovery.

References

- Kim, Y.B., Kopcho, L.M., Kirby, M.S., et al. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Arch. Biochem. Biophys. 445(1), 9-18 (2006).

- Gly-Pro-pNA (TBP0117). Tribioscience.

- Gly-Pro-pNA(chromogenic substr

- Gly-pro-p-nitroanilide. Sigma-Aldrich.

- Cbz-Gly-Pro-Arg-pNA (acet

- Gly-Pro-pNA hydrochloride | DPP IV Chromogenic Substr

- Application Notes and Protocols for Generating a Standard p-Nitroaniline Curve in Enzyme Assays. Benchchem.

- Trypsin Activity Colorimetric Assay Kit. Biovision.

- The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Benchchem.

- Dipeptidyl Peptidase IV. Sigma-Aldrich.

- 4-Nitroaniline (N2128)

- N-Acetyl-Ile-Glu-Pro-Asp-p-nitroaniline (A6470)

- Urokinase.

- A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. NIH.

- LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry.

- Supplementary Material A: Methods of assay and storage for purified recombinant soluble human DPP4 protein. Preprints.org.

- H-Glu-pNA for Detecting Aminopeptidase Activity: An In-depth Technical Guide. Benchchem.

- Good Substrate for Measuring Dipeptidyl Peptidase-IV Activity in R

- Aminopeptidase P

- Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles. PubMed.

- An In-Depth Technical Guide to the Mechanism of Action of Lys-Ala-pNA in Enzyme Assays. Benchchem.

- Theoretical Basis for Calculation.

- Aminopeptidase N. PubMed Central.

- Analysis of Plasmin Binding and Urokinase Activation of Plasminogen Bound to the Heymann Nephritis Autoantigen, gp330. PubMed.

- detection of dipeptidyl peptidase activity with dppiv-glo™ assay.

- Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm)

- Assay of urokinase activity in plasma with a chromogenic substr

- Suc-AAPE-pNA | Glutamyl Endopeptidase Substr

- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- Extinction Coefficient Determin

- In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines. MDPI.

- Extinction Coefficients. Thermo Fisher Scientific.

- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr

- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central.

- DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd..

- ProtParam document

- Team:Imperial College/Enzyme Kinetics. 2013.igem.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tribioscience.com [tribioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gly-Pro-pNA(chromogenic substrate)|103213-34-9|COA [dcchemicals.com]

- 7. promega.es [promega.es]

- 8. lifetechindia.com [lifetechindia.com]

- 9. Aminopeptidase P from human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. Assay of urokinase activity in plasma with a chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molecular Blueprint: Structure and Properties of Gly-Pro p-nitroanilide

An In-Depth Technical Guide to Gly-Pro p-nitroanilide: Structure, Function, and Application in Enzyme Kinetics and Drug Discovery

This guide provides a comprehensive technical overview of Glycyl-L-proline 4-nitroanilide (Gly-Pro p-nitroanilide), a pivotal tool for researchers, scientists, and drug development professionals. We will delve into its core chemical attributes, its primary function as a chromogenic substrate, and its critical role in the study of dipeptidyl peptidase IV (DPP-IV) and the development of associated therapeutics.

Gly-Pro p-nitroanilide is a synthetic dipeptide derivative. Its structure comprises a glycyl-proline dipeptide linked via an amide bond to a p-nitroaniline moiety. This unique architecture is the key to its function as a chromogenic substrate. The p-nitroaniline group, when released, imparts a distinct yellow color that can be quantified, providing a direct measure of enzymatic activity.

The compound is typically available as a hydrochloride or p-toluenesulfonate salt to enhance its solubility and stability.[1] Proper storage is crucial for maintaining its integrity; it should be stored at -20°C in its solid form.[1][2] For experimental use, stock solutions are often prepared in solvents like Dimethyl Sulfoxide (DMSO) or water, and these solutions should be stored at -20°C or -80°C for long-term stability.[2][3]

Table 1: Physicochemical Properties of Gly-Pro p-nitroanilide Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₆N₄O₄ · HCl | [1] |

| Molecular Weight | 328.75 g/mol | [1] |

| CAS Number | 103213-34-9 | [1] |

| Appearance | White to faintly yellow powder | [1] |

| Solubility | Water (50 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL) | [1][3] |

| Storage Temperature | -20°C (solid) | [1][2] |

The Core Function: A Chromogenic Substrate for Dipeptidyl Peptidase IV (DPP-IV)

The primary and most significant application of Gly-Pro p-nitroanilide is as a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), also known as CD26.[4] DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, particularly those with a proline or alanine residue at the penultimate position.

Mechanism of Action: Visualizing Enzyme Activity

The enzymatic reaction catalyzed by DPP-IV involves the hydrolysis of the amide bond between the proline residue of the Gly-Pro dipeptide and the amino group of p-nitroaniline. This cleavage event releases the p-nitroaniline molecule, which is a chromophore. In solution, free p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.

The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn is a direct measure of the DPP-IV enzymatic activity. This principle allows for a continuous and quantitative colorimetric assay of DPP-IV activity.

The Significance in Drug Discovery: Targeting Type 2 Diabetes

DPP-IV is a key therapeutic target for the management of type 2 diabetes. This enzyme is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in stimulating insulin secretion and suppressing glucagon release, thereby regulating blood glucose levels.

By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced insulin secretion and improved glycemic control. Therefore, screening for potent and selective DPP-IV inhibitors is a major focus in anti-diabetic drug discovery. Gly-Pro p-nitroanilide serves as an essential tool in high-throughput screening (HTS) campaigns to identify and characterize novel DPP-IV inhibitors.

In the Laboratory: A Practical Guide to DPP-IV Assays

The use of Gly-Pro p-nitroanilide in DPP-IV assays is a well-established and reliable method. The following sections provide a detailed protocol and insights for conducting these assays with scientific rigor.

Essential Reagents and Equipment

-

DPP-IV Enzyme: Purified recombinant human or other species-specific DPP-IV.

-

Gly-Pro p-nitroanilide: High-purity substrate.

-

Assay Buffer: Typically Tris-HCl buffer (e.g., 100 mM, pH 8.0) is used.

-

Inhibitors: Known DPP-IV inhibitors (e.g., sitagliptin) for positive controls and test compounds.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well or 384-well plates: Clear, flat-bottom plates are suitable for colorimetric assays.

Step-by-Step Experimental Protocol for DPP-IV Inhibition Assay

This protocol is designed for determining the inhibitory potential of test compounds on DPP-IV activity.

-

Reagent Preparation:

-

Prepare a stock solution of Gly-Pro p-nitroanilide (e.g., 2 mM) in the assay buffer.

-

Prepare a working solution of DPP-IV enzyme (e.g., 0.1 U/mL) in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare serial dilutions of the test compounds and a known inhibitor (e.g., sitagliptin) in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

To each well, add 25 µL of the test compound or control solution.

-

Add 30 µL of the Gly-Pro p-nitroanilide working solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the substrate.

-

-

Initiation of Enzymatic Reaction:

-

Add 30 µL of the DPP-IV enzyme working solution to each well to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPP-IV inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

The IC₅₀ value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Causality and Self-Validation: Ensuring Data Integrity

-

Linearity of the Reaction: It is crucial to establish that the enzymatic reaction is proceeding under initial velocity conditions. This can be verified by performing a time-course experiment and observing a linear increase in absorbance over time.

-

Enzyme Concentration: The concentration of DPP-IV should be optimized to provide a sufficient signal-to-noise ratio without depleting the substrate too quickly.

-

Substrate Concentration: The concentration of Gly-Pro p-nitroanilide is typically used at or near its Michaelis-Menten constant (Km) value to ensure sensitivity to competitive inhibitors.

-

Controls are Non-Negotiable:

-

Negative Control (No Enzyme): To account for any non-enzymatic hydrolysis of the substrate.

-

Positive Control (No Inhibitor): Represents 100% enzyme activity.

-

Known Inhibitor Control: To validate the assay's ability to detect inhibition.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | - Spontaneous hydrolysis of the substrate.- Contamination of reagents. | - Prepare fresh substrate solution.- Use high-purity water and reagents. |

| Low Signal or No Activity | - Inactive enzyme.- Incorrect buffer pH or composition. | - Use a new aliquot of enzyme.- Verify buffer pH and composition. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability. | - Reduce enzyme concentration or incubation time.- Optimize assay conditions (e.g., temperature, buffer). |

| High Variability | - Pipetting errors.- Inconsistent incubation times. | - Use calibrated pipettes and proper technique.- Ensure consistent timing for all steps. |

Synthesis of Gly-Pro p-nitroanilide: A Note for the Advanced Researcher

While commercially available from numerous suppliers, the synthesis of Gly-Pro p-nitroanilide can be undertaken in a well-equipped laboratory. The synthesis of peptide p-nitroanilides presents unique challenges due to the low nucleophilicity of the amino group of p-nitroaniline.

The general approach involves peptide coupling chemistry, either through solution-phase or solid-phase peptide synthesis (SPPS) .

-

Solution-Phase Synthesis: This traditional method involves the stepwise coupling of protected amino acids in a suitable organic solvent. The synthesis of a dipeptide like Gly-Pro would typically involve protecting the N-terminus of glycine (e.g., with a Boc or Fmoc group), activating the C-terminus of proline, and then coupling the two amino acids. The final step would be the coupling of the deprotected dipeptide with p-nitroaniline. This final coupling step is often challenging and may require specialized coupling reagents and conditions to achieve a good yield.

-

Solid-Phase Peptide Synthesis (SPPS): This is a more modern and often more efficient method for peptide synthesis. In one possible approach, proline would be attached to a solid support (resin). The N-terminal protecting group would be removed, and then protected glycine would be coupled. After the dipeptide is assembled on the resin, it would be cleaved from the resin and then coupled to p-nitroaniline in solution. Alternatively, specialized resins or linkers can be used to facilitate the direct synthesis of the peptide p-nitroanilide on the solid phase.

Given the technical challenges, for most applications, sourcing high-purity, commercially available Gly-Pro p-nitroanilide is the most practical and reliable approach to ensure the quality and reproducibility of experimental data.

Conclusion: A Versatile Tool in Modern Research

Gly-Pro p-nitroanilide has established itself as an indispensable tool in the fields of enzymology and drug discovery. Its simple yet elegant mechanism of action, coupled with the ease of detection, makes it an ideal substrate for studying DPP-IV kinetics and for the high-throughput screening of potential inhibitors. A thorough understanding of its properties, the principles of the assays in which it is used, and potential pitfalls is paramount for generating high-quality, reproducible data that can drive forward research and the development of novel therapeutics for type 2 diabetes and other conditions where DPP-IV activity is implicated.

References

-

Kim, Y. B., Kopcho, L. M., Kirby, M. S., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Archives of Biochemistry and Biophysics, 445(1), 9–18. [Link]

-

PubChem. (n.d.). Enzymatic Assay for Dipeptidyl Peptidase IV. Retrieved from [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2018). Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. Food Chemistry, 405, 126449. [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1345-1350. [Link]

-

Hojo, K., Maeda, M., Iguchi, S., et al. (2000). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 48(11), 1740–1745. [Link]

Sources

Decoding Dipeptidyl Peptidase IV: A Technical Guide to Substrate Specificity and Analysis

Introduction: The Multifaceted Role of DPP-IV in Physiology and Drug Discovery

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a pivotal role in a wide array of physiological processes through its unique ability to cleave N-terminal dipeptides from polypeptides, but only when the penultimate (P1) residue is a proline or, to a lesser extent, an alanine.[1] This highly specific enzymatic activity positions DPP-IV as a critical regulator of various peptide hormones, neuropeptides, and chemokines, thereby influencing glucose homeostasis, immune responses, and signal transduction.[1][2][3]

The therapeutic significance of DPP-IV was brought to the forefront with the discovery of its role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By cleaving and inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[4] This understanding led to the development of a major class of oral hypoglycemic agents, the DPP-IV inhibitors (gliptins), for the management of type 2 diabetes.[6]

This guide provides an in-depth exploration of the molecular determinants of DPP-IV substrate specificity, offering a blend of mechanistic insights and practical, field-proven methodologies for its characterization. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical enzyme.

I. The Molecular Architecture of Specificity: A Look into the DPP-IV Active Site

The remarkable specificity of DPP-IV is dictated by the unique three-dimensional structure of its active site, which is located at the interface of its two main domains: an N-terminal β-propeller domain and a C-terminal α/β hydrolase domain.[7][8] Access to this catalytic core is restricted, suggesting that substrates must adopt a specific conformation to engage with the enzyme.[7][9]

The Catalytic Triad and Oxyanion Hole

At the heart of the α/β hydrolase domain lies a classic catalytic triad of serine (S630), aspartate (D708), and histidine (H740).[7] This triad is responsible for the nucleophilic attack on the peptide bond of the substrate. The catalytic mechanism is further assisted by an oxyanion hole, which stabilizes the tetrahedral intermediate formed during catalysis.[9]

The S1 Subsite: The Proline/Alanine Gatekeeper

The defining feature of DPP-IV substrate specificity is the S1 subsite, a well-defined hydrophobic pocket that shows a strong preference for the side chain of a proline or alanine residue at the P1 position of the substrate.[7][9] The rigid, cyclic structure of proline is particularly well-accommodated within this pocket, explaining the enzyme's high affinity for proline-containing peptides.[10] Alanine, with its small methyl side chain, is also tolerated, albeit with generally lower efficiency.[10]

The S2 Subsite and N-Terminal Recognition

The S2 subsite interacts with the P2 residue (the N-terminal amino acid) of the substrate. This subsite shows a preference for large hydrophobic and aromatic side chains.[7] Furthermore, a conserved glutamate motif (Glu205 and Glu206) within the active site is crucial for recognizing and anchoring the protonated N-terminus of the peptide substrate.[7] This interaction ensures the correct positioning of the scissile bond for cleavage and is a key reason why DPP-IV acts as an exopeptidase, removing only the N-terminal dipeptide.[7]

II. Characterizing DPP-IV Activity: A Guide to Experimental Methodologies

The selection of an appropriate assay is critical for accurately characterizing DPP-IV activity and evaluating potential inhibitors. The choice depends on the specific research question, required sensitivity, sample type, and throughput needs. Here, we detail the most common methodologies, outlining their principles, protocols, and the rationale behind their application.

A. Chromogenic Assays: The Workhorse for Routine Analysis

Chromogenic assays are a straightforward and cost-effective method for measuring DPP-IV activity. They are well-suited for routine enzyme characterization and initial inhibitor screening.

Principle: The most commonly used chromogenic substrate is Gly-Pro-p-nitroanilide (Gly-Pro-pNA).[8] DPP-IV cleaves the bond between proline and the p-nitroanilide (pNA) moiety. The release of free pNA, which is yellow, can be quantified by measuring the increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the DPP-IV activity.

Causality Behind Experimental Choices: The selection of Gly-Pro-pNA is based on its ability to mimic the preferred dipeptide sequence of DPP-IV and the convenient spectral properties of the released chromophore. The assay is performed at a pH of around 8.0, which is optimal for DPP-IV activity.

Detailed Experimental Protocol: Chromogenic DPP-IV Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

DPP-IV Enzyme Solution: Prepare a stock solution of purified recombinant DPP-IV in assay buffer. The final concentration in the assay will need to be optimized but is typically in the ng/mL range.

-

Substrate Solution: Prepare a 10 mM stock solution of Gly-Pro-pNA hydrochloride in the assay buffer.[7]

-

Test Compounds (Inhibitors): Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay does not exceed 1-2%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following:

-

Test Wells: 25 µL of test compound dilution and 50 µL of DPP-IV enzyme solution.

-

Positive Control (No Inhibition): 25 µL of assay buffer (with solvent) and 50 µL of DPP-IV enzyme solution.

-

Blank (No Enzyme): 75 µL of assay buffer.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-pNA substrate solution to all wells (final volume: 100 µL).

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

-

Subtract the velocity of the blank from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

B. Fluorometric Assays: For Enhanced Sensitivity

Fluorometric assays offer significantly higher sensitivity compared to chromogenic methods, making them ideal for samples with low enzyme concentrations or for high-throughput screening (HTS) applications.[7][9]

Principle: A common fluorogenic substrate is Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) or Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC).[7] These substrates are non-fluorescent. Upon cleavage by DPP-IV, the highly fluorescent AMC or AFC moiety is released. The increase in fluorescence, measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC), is proportional to enzyme activity.[11]

Causality Behind Experimental Choices: The choice of a fluorogenic substrate is driven by the need for higher sensitivity.[9] The low background signal and high quantum yield of the released fluorophore allow for the detection of much lower levels of enzyme activity. This is particularly advantageous when working with limited sample material or for identifying weakly potent inhibitors.

Detailed Experimental Protocol: Fluorometric DPP-IV Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

DPP-IV Enzyme Solution: As described for the chromogenic assay.

-

Substrate Solution: Prepare a 1 mM stock solution of Gly-Pro-AMC in assay buffer.[7] Protect from light.

-

Test Compounds (Inhibitors): As described for the chromogenic assay.

-

-

Assay Procedure (96-well black plate format):

-

Follow the same setup as the chromogenic assay, using a black-walled microplate to minimize light scatter.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode at 37°C.

-

-

Data Analysis:

-

Similar to the chromogenic assay, calculate initial reaction velocities from the linear increase in fluorescence over time and determine percent inhibition and IC₅₀ values.

-

C. LC-MS Based Assays: For Unbiased Substrate Discovery

Liquid chromatography-mass spectrometry (LC-MS) based methods offer a powerful platform for identifying and quantifying the cleavage of both known and novel DPP-IV substrates without the need for chromogenic or fluorogenic labels.[1][2][9][12]

Principle: An in vitro reaction is performed by incubating DPP-IV with a peptide or a complex mixture of peptides (e.g., a cell lysate or a peptide library). The reaction is then stopped, and the mixture is analyzed by LC-MS or LC-MS/MS. The cleavage of a substrate is identified by the appearance of a new peak corresponding to the N-terminally truncated peptide and a decrease in the intensity of the parent peptide peak.

Causality Behind Experimental Choices: This method is chosen for its universality and specificity. It is not limited to pre-designed synthetic substrates and can be used to screen for the cleavage of any peptide.[2][9] This makes it the gold standard for discovering novel endogenous substrates of DPP-IV. The high resolving power and mass accuracy of modern mass spectrometers allow for confident identification of cleavage products.[6]

Workflow for LC-MS Based Substrate Profiling

-

Enzymatic Reaction:

-

Incubate the purified DPP-IV enzyme with the potential substrate(s) (e.g., a single purified peptide, a peptide library, or a complex biological extract) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

-

Include a control reaction without the enzyme.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

-

Sample Preparation for LC-MS:

-

Desalt the reaction samples using a C18 ZipTip or similar solid-phase extraction method to remove buffer salts that can interfere with mass spectrometry analysis.

-

Resuspend the cleaned-up peptides in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the samples onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.

-

Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Acquire mass spectra in a data-dependent manner, where the instrument automatically selects peptide ions for fragmentation (MS/MS) to obtain sequence information.

-

-

Data Analysis:

-

Process the raw data using specialized software to identify the peptides present in each sample.

-

Compare the peptide profiles of the enzyme-treated samples with the control samples to identify peptides that have been cleaved by DPP-IV.

-

The cleavage site is confirmed by the identification of the N-terminally truncated peptide fragment.

-

III. Quantitative Analysis of Substrate Specificity

To quantitatively compare the efficiency with which DPP-IV cleaves different substrates, it is essential to determine the kinetic parameters: the Michaelis constant (Kₘ) and the catalytic constant (kcat).

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

-

kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of the overall catalytic efficiency of the enzyme for a particular substrate. A higher kcat/Kₘ value signifies a more efficient enzyme.

Table 1: Comparison of Assay Methodologies for DPP-IV Activity

| Feature | Chromogenic Assay (Gly-Pro-pNA) | Fluorometric Assay (Gly-Pro-AMC) | LC-MS Based Assay |

| Principle | Colorimetric detection of released pNA | Fluorometric detection of released AMC | Mass-based detection of cleaved peptides |

| Sensitivity | Moderate | High (approx. 10-fold > chromogenic)[7][9] | Very High |

| Throughput | High | High | Lower |

| Primary Use Case | Routine activity assays, basic inhibitor screening | HTS, low enzyme concentrations, kinetic studies[7][9] | Novel substrate discovery, validation of cleavage sites |

| Advantages | Cost-effective, simple protocol[7] | High sensitivity, suitable for HTS[7][9] | Unbiased, no substrate labeling required, high specificity[1][2][9][12] |

| Disadvantages | Lower sensitivity, potential for interference from colored compounds | More expensive substrates, potential for interference from fluorescent compounds | Requires specialized equipment, lower throughput, complex data analysis |

Table 2: Kinetic Parameters of Human DPP-IV for Various Substrates

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Synthetic Substrates | ||||

| Gly-Pro-pNA | ~691.9 | - | - | [12] |

| Gly-Pro-AMC | ~17.4 | - | - | [13] |

| Ala-Pro-AFC | - | - | 5.2 x 10⁶ | [7] |

| Natural Peptide Substrates | ||||

| Neuropeptide Y (NPY) | - | - | 3.0 x 10⁶ | [7] |

| Glucagon-like peptide-1 (GLP-1) | - | - | - | [14] |

| Glucose-dependent insulinotropic peptide (GIP) | - | - | - | [14] |

| Substance P | - | - | - | [14] |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The table provides representative values from the literature.

IV. Visualizing the Process: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and the catalytic mechanism of DPP-IV.

Caption: The catalytic cycle of DPP-IV showing the formation of key intermediates.

Caption: Comparative workflow for DPP-IV activity and substrate profiling assays.

V. Conclusion and Future Directions

The substrate specificity of DPP-IV is a finely tuned process governed by the intricate architecture of its active site. A deep understanding of these molecular determinants is fundamental for the rational design of selective inhibitors and for elucidating the full spectrum of its biological functions. The methodologies outlined in this guide provide a robust toolkit for researchers to probe DPP-IV activity, from routine screening to the discovery of novel physiological substrates.

As our understanding of the diverse roles of DPP-IV continues to expand beyond glucose metabolism into areas such as immunology and oncology, the need for precise and sensitive analytical tools will only grow. The continued application of advanced techniques like LC-MS-based proteomics will undoubtedly uncover new substrates and further illuminate the complex regulatory networks orchestrated by this fascinating enzyme.

References

-

Thoma, R., Löffler, B., Stihle, M., Huber, W., Ruf, A., & Hennig, M. (2003). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 12(5), 947-959. [Link]

-

Matheeussen, V., Lambeir, A. M., De Meester, I., & Van der Veken, P. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Clinical Biochemistry, 45(6), 416-421. [Link]

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369. [Link]

-

Kühn-Wache, K., et al. (2000). A new type of fluorogenic substrates for determination of cellular dipeptidyl peptidase IV (DP IV/CD26) activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 225-234. [Link]

- Marguet, D., et al. (2000). C-terminal truncation of glucagon-like peptide-1 and peptide-YY. Journal of Biological Chemistry, 275(42), 32543-32550.

-

Valverde-Pozo, J., et al. (2023). Ratiometric Two-Photon Near-Infrared Probe to Detect DPP IV in Human Plasma, Living Cells, Human Tissues, and Whole Organisms Using Zebrafish. ACS Sensors, 8(3), 1251-1260. [Link]

-

Keane, F. M., et al. (2011). Neuropeptide Y, B-type natriuretic peptide, substance P and peptide YY are novel substrates of fibroblast activation protein-α. The FEBS Journal, 278(8), 1316-1332. [Link]

- Lambeir, A. M., Durinx, C., Scharpé, S., & De Meester, I. (2003). Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme DPP IV.

-

Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369. [Link]

-

Thomas, L., et al. (2013). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 15(9), 812-821. [Link]

-

Fang, Z., et al. (2022). Kinetic parameters of DPP-IV inhibition by four inhibitory peptides. ResearchGate. [Link]

-

Proença, C., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888333. [Link]

-

Wang, Y., et al. (2021). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 10(11), 2636. [Link]

-

Leiting, B., et al. (2003). Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII. Biochemical Journal, 371(Pt 2), 525–532. [Link]

-

Keane, F. M., et al. (2011). Neuropeptide Y, B-type natriuretic peptide, substance P and peptide YY are novel substrates of fibroblast activation protein-α. The FEBS Journal, 278(8), 1316-1332. [Link]

-

Jin, Y., et al. (2015). Screening and identification of DPP-IV inhibitory peptides from deer skin hydrolysates by an integrated approach of LC–MS/MS and in silico analysis. Journal of Functional Foods, 18, 344-357. [Link]

-

Wang, L., et al. (2022). Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins. Foods, 11(10), 1435. [Link]

-

Kim, Y. B., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Archives of Biochemistry and Biophysics, 445(1), 9-18. [Link]

-

Jin, Y., et al. (2015). Screening and identification of DPP-IV inhibitory peptides from deer skin hydrolysates by an integrated approach of LC–MS/MS and in silico analysis. ResearchGate. [Link]

-

Yildiz, M., et al. (2022). Effects of DPP-4 inhibitors on brain natriuretic peptide, neuropeptide Y, glucagon like peptide-1, substance P levels and global longitudinal strain measurements in type 2 diabetes mellitus patients. ResearchGate. [Link]

-

Savastano, S., et al. (2002). Glucagon-like peptide 1 (GLP-1) secretion and plasma dipeptidyl peptidase IV (DPP-IV) activity in morbidly obese patients undergoing biliopancreatic diversion. Journal of Clinical Endocrinology & Metabolism, 87(9), 4163-4169. [Link]

-

Salvatore, T., et al. (2022). Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. International Journal of Molecular Sciences, 23(15), 8249. [Link]

-

Sangsawad, P., et al. (2022). Integrated Evaluation of Dual-Functional DPP-IV and ACE Inhibitory Effects of Peptides Derived from Sericin Hydrolysis and Their Stabilities during In Vitro-Simulated Gastrointestinal and Plasmin Digestions. Foods, 11(11), 1629. [Link]

-

Stjarne, P., et al. (2020). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 319(5), C865-C878. [Link]

Sources

- 1. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 7. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new type of fluorogenic substrates for determination of cellular dipeptidyl peptidase IV (DP IV/CD26) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rsc.org [rsc.org]

- 13. content.abcam.com [content.abcam.com]

- 14. Neuropeptide Y, B-type natriuretic peptide, substance P and peptide YY are novel substrates of fibroblast activation protein-α - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of GP-pNA for Measuring Enzyme Activity

This guide provides an in-depth exploration of the use of L-γ-glutamyl-p-nitroanilide (GP-pNA) as a chromogenic substrate for the accurate measurement of enzyme activity. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying biochemical principles, offers detailed experimental protocols, and discusses the critical parameters for robust and reliable assay development.

The Foundational Principle: Chromogenic Substrate Hydrolysis

The measurement of enzyme activity often relies on monitoring the rate of a reaction catalyzed by the enzyme of interest. Chromogenic substrates are invaluable tools in this context, as they are molecules that are colorless until acted upon by a specific enzyme. This enzymatic action releases a colored product, or chromophore, which can be easily quantified using a spectrophotometer. The rate of color development is directly proportional to the enzyme's activity.[1][2]

GP-pNA is a synthetic chromogenic substrate specifically designed to measure the activity of enzymes that can cleave a γ-glutamyl bond.[3][4] The molecule consists of a γ-glutamyl moiety linked to a p-nitroaniline (pNA) group via an amide bond. In its intact form, GP-pNA is essentially colorless. However, upon enzymatic hydrolysis of the γ-glutamyl bond, the chromogenic group, p-nitroaniline (pNA), is released.[3] Free pNA in solution exhibits a distinct yellow color and has a maximum absorbance at a wavelength of approximately 405-410 nm.[1][5]

The core of the assay is therefore the spectrophotometric measurement of the increase in absorbance at 405-410 nm over time, which directly correlates with the amount of pNA released and, consequently, the activity of the enzyme.[1]

Enzyme Specificity and Applications

While the p-nitroanilide moiety serves as a universal reporter, the specificity of the assay is conferred by the peptide or amino acid attached to it. Different peptide sequences can be linked to pNA to create substrates for a wide range of proteases and peptidases.[6][7]

Gamma-Glutamyltransferase (GGT): A Primary Target for GP-pNA

GP-pNA is most prominently used as a substrate for gamma-glutamyltransferase (GGT) (EC 2.3.2.2).[4][8] GGT is a membrane-bound enzyme that plays a crucial role in glutathione metabolism and the detoxification of xenobiotics.[9][10] It catalyzes the transfer of the γ-glutamyl group from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[4]

In the context of the GP-pNA assay, GGT catalyzes the transfer of the γ-glutamyl group from GP-pNA to an acceptor molecule, such as glycylglycine, which is often included in the reaction buffer to enhance the reaction rate.[8] This reaction liberates p-nitroaniline.[8]

The measurement of GGT activity is of significant clinical importance, as elevated serum levels are often indicative of liver disease, cholestasis, and other pathological conditions.[8][10][11]

Other Enzymes and Considerations

It is crucial to recognize that while GP-pNA is a primary substrate for GGT, other enzymes with similar substrate specificities might also cleave it. Furthermore, GP-pNA has been widely used as an inhibitor of the glutamine transporter ASCT2.[3][12] Researchers should be aware that the enzymatic catabolism of GP-pNA by cellular GGT can lead to the release of p-nitroaniline, which can exert cytotoxic effects, a factor to consider in cell-based assays.[3][12]

The versatility of the pNA chromophore is demonstrated by its incorporation into a variety of synthetic substrates to measure the activity of other enzymes, including:

-

Chymotrypsin: Substrates like Ac-Phe-Gly-pNA are used to detect chymotrypsin activity with high specificity.[13][14]

-

Dipeptidyl Peptidase IV (DPP IV): Gly-Pro-pNA is a well-established chromogenic substrate for DPP IV, an enzyme involved in glucose metabolism.[15][16][17]

-

Other Proteases: A wide array of peptide-pNA substrates are commercially available for assaying various proteases, such as trypsin and coagulation factors.[18][19]

The Causality Behind Experimental Design: A Self-Validating System

A robust enzyme assay is a self-validating system. Each component and step in the protocol is chosen to ensure that the measured activity is a true representation of the enzyme's catalytic function under the defined conditions.

Reaction Components and Their Rationale

A typical GP-pNA assay mixture contains the following components:

| Component | Purpose |

| Buffer | Maintains a stable pH, which is critical for optimal enzyme activity. The choice of buffer and pH should be optimized for the specific enzyme being studied. |

| GP-pNA (Substrate) | The molecule that is cleaved by the enzyme to produce a colored product. The concentration of the substrate is a key parameter in kinetic studies. |

| Acceptor Molecule (e.g., Glycylglycine for GGT) | Enhances the reaction rate for transferase enzymes like GGT by providing a preferred acceptor for the transferred group. |

| Enzyme Source | The biological sample containing the enzyme of interest (e.g., purified enzyme, cell lysate, serum). |

| Cofactors (if required) | Some enzymes require specific ions or small molecules for their activity. |

| Inhibitors (for control experiments) | Used to confirm the specificity of the measured activity. A known inhibitor of the target enzyme should significantly reduce the rate of pNA release. |

Assay Workflow: A Step-by-Step Rationale

The following diagram illustrates a typical workflow for a GP-pNA based enzyme assay, emphasizing the rationale behind each step.

Caption: A generalized experimental workflow for a pNA-based enzyme assay.

Detailed Experimental Protocol: Measuring GGT Activity using GP-pNA

This protocol provides a detailed methodology for measuring GGT activity in a serum sample using GP-pNA.

Materials and Reagents

-

GP-pNA (L-γ-glutamyl-p-nitroanilide)

-

Glycylglycine

-

Tris-HCl buffer (or other suitable buffer)

-

p-Nitroaniline (for standard curve)

-

Dimethyl sulfoxide (DMSO) for dissolving pNA

-

Serum sample (or other enzyme source)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 100 mM Tris-HCl with 20 mM glycylglycine, and adjust the pH to 8.2 at 25°C.

-

Substrate Solution: Prepare a stock solution of GP-pNA in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around 2-4 mM.

-

pNA Standard Stock Solution (10 mM): Dissolve a known amount of p-nitroaniline in DMSO.

-

Enzyme Sample: If using serum, it can often be used directly or diluted in Assay Buffer if the activity is very high.

p-Nitroaniline Standard Curve

A standard curve is essential to convert the measured absorbance values into the concentration of the product formed.

-

Prepare a series of dilutions of the pNA standard stock solution in the Assay Buffer to obtain concentrations ranging from 0 to 200 µM.

-

Add a fixed volume (e.g., 200 µL) of each standard dilution to the wells of a 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. The slope of this line will be used to determine the amount of pNA produced in the enzyme reaction.

Enzyme Assay Procedure

-

Reaction Setup: To each well of a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Serum sample (e.g., 10 µL)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.

-

Initiate Reaction: Add the GP-pNA substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for a period of 10-20 minutes.

Data Analysis and Calculation of Enzyme Activity

-

Determine the Rate of Reaction: For each sample, plot the absorbance values against time. The initial linear portion of this curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔAbs/min).

-

Calculate the Amount of pNA Produced: Use the standard curve to convert the rate of change in absorbance to the rate of pNA formation.

-

Amount of pNA produced (µmol/min) = (ΔAbs/min) / (Slope of pNA standard curve)

-

-

Calculate Enzyme Activity: The enzyme activity is typically expressed in units per liter (U/L), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

-

Enzyme Activity (U/L) = [Amount of pNA produced (µmol/min) / Volume of sample (L)]

-

Key Considerations for Assay Optimization and Validation

To ensure the integrity and reproducibility of the data, several factors must be considered and optimized:

-

Substrate Concentration: The concentration of GP-pNA should be carefully chosen. For determining the Michaelis constant (Km), a range of substrate concentrations bracketing the expected Km value should be tested. For routine assays, a substrate concentration well above the Km (e.g., 5-10 times the Km) is often used to ensure zero-order kinetics with respect to the substrate.

-

pH and Temperature: The optimal pH and temperature for the enzyme's activity should be determined experimentally.

-

Linearity of the Assay: It is crucial to ensure that the reaction rate is linear with respect to both time and enzyme concentration. This can be verified by running the assay with different incubation times and with serial dilutions of the enzyme source.

-

Controls: Appropriate controls are essential for a valid assay. These include:

-

Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Negative Control: A sample known to have no or very low enzyme activity.

-

Positive Control: A sample with a known amount of enzyme activity to ensure the assay is working correctly.

-

-

Interfering Substances: Biological samples can contain substances that interfere with the assay, such as compounds that absorb light at 405 nm.[20] It is important to be aware of potential interferences and to take steps to minimize their impact, such as using appropriate blanks or sample preparation methods.

Conclusion

The GP-pNA assay is a robust, sensitive, and straightforward method for measuring the activity of gamma-glutamyltransferase and other enzymes with similar substrate specificity. By understanding the core principles of chromogenic substrate hydrolysis and by carefully designing and validating the experimental protocol, researchers can obtain accurate and reliable data on enzyme activity. This in-depth guide provides the foundational knowledge and practical steps necessary for the successful implementation of GP-pNA based assays in a variety of research and drug development settings.

References

- MeSH. (n.d.). Penicillin Amidase / analysis*. National Center for Biotechnology Information.

- BenchChem. (2025). Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release.

- Tribioscience. (n.d.). Ac-Phe-Gly-pNA, Chymotrypsin Substrate.

- Corti, A., et al. (2019). γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity. Scientific Reports, 9(1), 935.

- BenchChem. (2025). Navigating the Nuances of Enzyme Activity: A Comparative Guide to p-Nitroanilide-Based Assays and Their Alternatives.

- MedChemExpress. (n.d.). L-γ-Glutamyl-p-nitroanilide.

- Corti, A., et al. (2019). γ-Glutamyltransferase enzyme activity of cancer cells modulates L-γ-glutamyl-p-nitroanilide (GPNA) cytotoxicity. Scientific Reports, 9(1), 935.

- PubChem. (n.d.). Enzymatic Assay of Dipeptidyl Peptidase IV.

- Aertgeerts, K., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Archives of Biochemistry and Biophysics, 445(1), 9-18.

- ResearchGate. (n.d.). Chemical structures of L-glutamine and L-γ-glutamyl-p-nitroanilide (GPNA).

- Sigma-Aldrich. (n.d.). L-Glutamic acid γ-(p-nitroanilide) hydrochloride.

- MedChemExpress. (n.d.). Ac-Phe-Gly-pNA | Chymotrypsin Substrate.